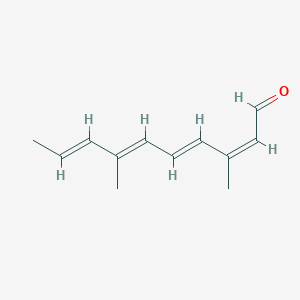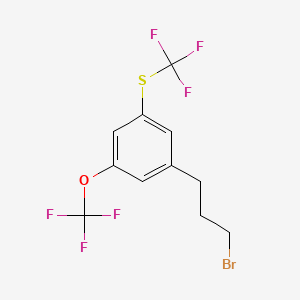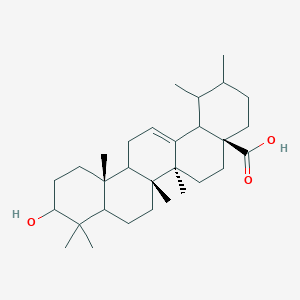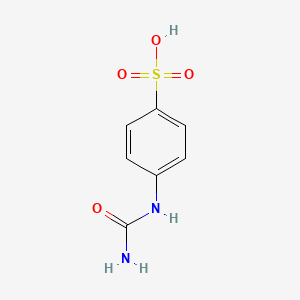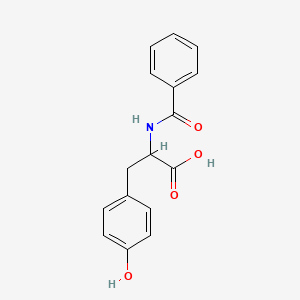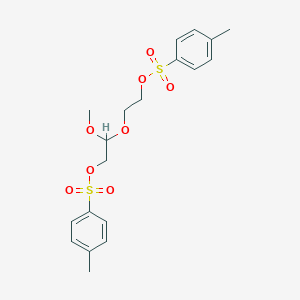![molecular formula C16H11F2N3O2S B14071925 3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14071925.png)
3-{[3-(2,3-Difluorophenyl)-5-sulfanyl-1,2,4-triazol-4-yl]methyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid is a complex organic compound that features a triazole ring, a difluorophenyl group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-((phenylthio)methyl)benzoic acid with hydrogen fluoride to form the corresponding benzoic acid-2-((phenylthio)methyl) ester. This intermediate is then reacted with sulfur difluoride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups.
Mecanismo De Acción
The mechanism by which 3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring and difluorophenyl group can form specific interactions with active sites, influencing the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Difluoro-2-((phenylthio)methyl)benzoic acid: Similar in structure but lacks the triazole ring.
5-(2,3-Difluorophenyl)-1H-1,2,4-triazole-3-thiol: Contains the triazole ring but differs in the substituents attached.
Uniqueness
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the triazole ring and the difluorophenyl group allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C16H11F2N3O2S |
|---|---|
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
3-[[3-(2,3-difluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid |
InChI |
InChI=1S/C16H11F2N3O2S/c17-12-6-2-5-11(13(12)18)14-19-20-16(24)21(14)8-9-3-1-4-10(7-9)15(22)23/h1-7H,8H2,(H,20,24)(H,22,23) |
Clave InChI |
GXOAMAQYMXKQMB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)CN2C(=NNC2=S)C3=C(C(=CC=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


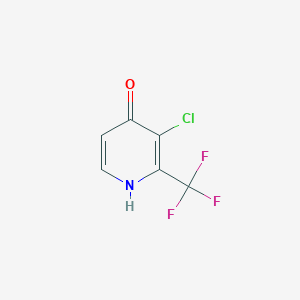
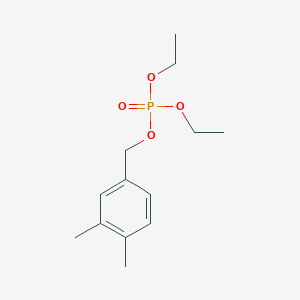
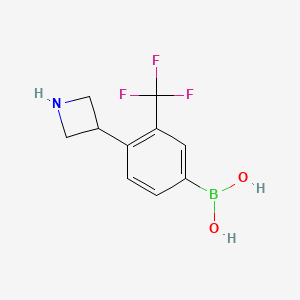
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)
